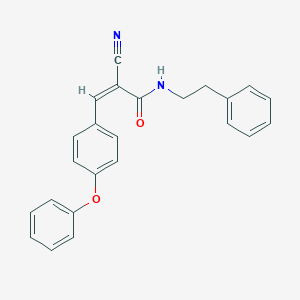
(Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PP242 is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth, proliferation, and survival, and dysregulation of this pathway has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. PP242 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
PP242 exerts its effects by inhibiting (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide kinase, which is a key regulator of cell growth, proliferation, and survival. (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide exists in two distinct complexes, (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC1 and (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2, which have different downstream targets and functions. PP242 inhibits both (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC1 and (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2, which leads to a decrease in protein synthesis, cell growth, and survival.
Biochemische Und Physiologische Effekte
PP242 has been shown to have several biochemical and physiological effects in preclinical studies. These include a decrease in cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. PP242 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
PP242 has several advantages for lab experiments, including its potency, selectivity, and ability to inhibit both (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC1 and (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2. However, there are also some limitations to its use, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for PP242 research. One area of interest is the development of more potent and selective (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibitors that can overcome the limitations of PP242. Another area of interest is the exploration of PP242's potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to understand the long-term effects and potential toxicity of PP242 in humans.
In conclusion, PP242 is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases. Its mechanism of action involves the inhibition of (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide kinase, which is a key regulator of cell growth, proliferation, and survival. While PP242 has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand the potential of PP242 as a therapeutic agent and to develop more potent and selective (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibitors.
Synthesemethoden
PP242 can be synthesized using a multi-step process that involves the reaction of 4-phenoxyphenylboronic acid with (Z)-2-cyano-3-(2-iodophenyl)acrylonitrile, followed by a palladium-catalyzed coupling reaction with N-(2-phenylethyl)prop-2-enamide. The resulting product is then purified using chromatography techniques to obtain pure PP242.
Wissenschaftliche Forschungsanwendungen
PP242 has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative diseases. In cancer, PP242 has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells, including breast, prostate, and lung cancer. PP242 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes, PP242 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. PP242 achieves this by inhibiting (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2, which is involved in insulin signaling.
In neurodegenerative diseases, PP242 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-18-21(24(27)26-16-15-19-7-3-1-4-8-19)17-20-11-13-23(14-12-20)28-22-9-5-2-6-10-22/h1-14,17H,15-16H2,(H,26,27)/b21-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSFOEWUCQOSPD-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

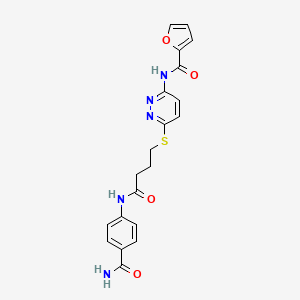
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3010921.png)

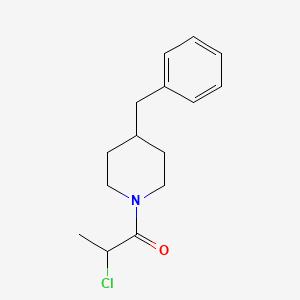
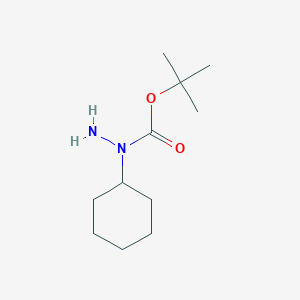
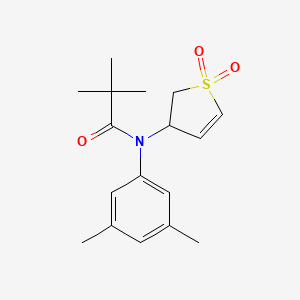
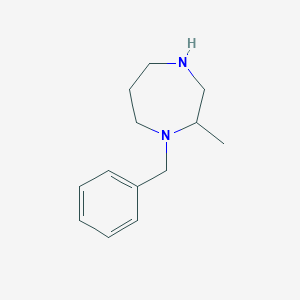
![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B3010934.png)
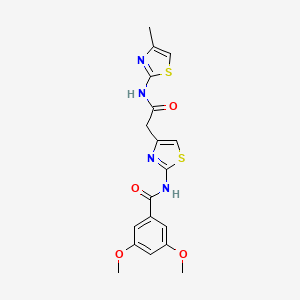
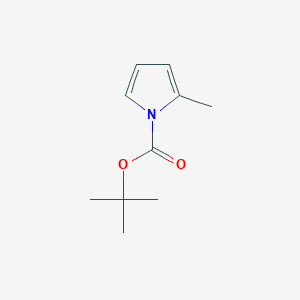
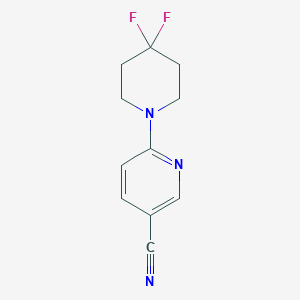
![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)